Cas no 147492-65-7 (C22 Dihydroceramide)

C22 Dihydroceramide structure
C22 Dihydroceramide structure
Product Name:C22 Dihydroceramide
CAS No:147492-65-7
MF:C40H81NO3
MW:624.076053380966
CID:100752
PubChem ID:5283575
Update Time:2025-04-18

C22 Dihydroceramide Chemical and Physical Properties

Names and Identifiers

    • Docosanamide,N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-
    • C22 Dihydroceramide
    • N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]docosanamide
    • C22DH Cer
    • N-(docosanoyl)-dihydroceramide
    • N-(docosanoyl)-sphinganine
    • N-behenoylsphinganine
    • N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-heptadecyl]-docosanamide
    • Docosanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-
    • N-docosanoyldihydroceramide
    • SXPRAKSDHOEHIG-ZESVVUHVSA-N
    • N-behenoyldihydroceramide
    • CHEBI:67021
    • Cer(40:00)
    • AKOS030241102
    • C22 sphinganine
    • Cer(d18:0/22:0)
    • N-docosanoyldihydrosphingosine
    • BP-28822
    • 147492-65-7
    • LMSP02020010
    • Ceramide d40:0
    • SCHEMBL5180286
    • J-008361
    • N-behenoyldihydrosphingosine
    • DHC-A 18:0/22:0
    • DTXSID00415276
    • Q27135580
    • Cer(40:0)
    • N-((2S,3R)-1,3-Dihydroxyoctadecan-2-yl)docosanamide
    • N-docosanoylsphinganine
    • G91134
    • N-[(2s,3r)-1,3-dihydroxy-2-octadecanyl]docosanamide
    • DB-231023
    • Inchi: 1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1
    • InChI Key: SXPRAKSDHOEHIG-ZESVVUHVSA-N
    • SMILES: O[C@@H]([C@H](CO)NC(CCCCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 623.62200
  • Monoisotopic Mass: 623.62164545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 37
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 16.6
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Melting Point: 97-99°C
  • Solubility: Chloroform (Slightly, Heated), Methanol (Slightly, Heated)
  • PSA: 69.56000
  • LogP: 12.51850

C22 Dihydroceramide Security Information

C22 Dihydroceramide Pricemore >>

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